Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester
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Overview
Description
Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂S₂ and a molecular weight of 268.355 g/mol . This compound is known for its unique structure, which includes a benzoylamino group, a methylthio group, and an S-methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester typically involves the reaction of benzoyl chloride with methylthioacetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-ethyl ester
- Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-propyl ester
- Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-butyl ester
Uniqueness
Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylthio group, in particular, plays a crucial role in its interactions with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
79340-34-4 |
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Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
S-methyl (NZ)-N-[benzamido(methylsulfanyl)methylidene]carbamothioate |
InChI |
InChI=1S/C11H12N2O2S2/c1-16-10(13-11(15)17-2)12-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,14,15) |
InChI Key |
PGRPOFUVKVPIIM-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N\C(=O)SC)/NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CSC(=NC(=O)SC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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